2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate
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Overview
Description
2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, linked to an ethyl N-phenylcarbamate moiety. Its distinct structure makes it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate typically involves multiple steps, starting with the preparation of the pyridine ring. The final step involves the coupling of the pyridine derivative with ethyl N-phenylcarbamate under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, with conditions involving the use of a base and a polar solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products with extended carbon chains .
Scientific Research Applications
2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of succinate dehydrogenase, affecting the mitochondrial respiratory chain . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Fluopyram: A similar compound with a pyridinyl and trifluoromethyl group, used as a fungicide.
Trifloxystrobin: Another compound with similar structural features, used in agriculture.
Uniqueness
2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate (CAS No. 1797034-56-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. Its molecular formula is C15H12ClF3N2O3, with a molecular weight of approximately 360.72 g/mol. This compound belongs to a class of chemicals known for their bioactive properties, particularly in pharmacology and agrochemicals.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The pyridine moiety may contribute to interactions with neurotransmitter receptors or enzymes, while the carbamate group is known for its role in inhibiting acetylcholinesterase activity, which can lead to increased levels of acetylcholine in synaptic clefts.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
Toxicological Profile
Toxicity studies are crucial for understanding the safety profile of any bioactive compound. While specific data on this compound is scarce, analogs have demonstrated varying degrees of toxicity depending on their chemical structure and biological target interaction. It is essential to conduct comprehensive toxicological assessments to evaluate potential side effects and safe dosage ranges.
Case Study 1: Antimicrobial Efficacy
A study involving a library of carbamate derivatives found that compounds with similar structural motifs inhibited biofilm formation in MRSA strains effectively. The IC50 values ranged from low to moderate micromolar concentrations, indicating significant antimicrobial potential .
Case Study 2: Insecticidal Activity
Research on pyridine derivatives has shown promising results in controlling agricultural pests. For instance, a related compound demonstrated over 90% mortality in target insect populations within 48 hours of exposure in controlled experiments . This suggests that this compound could be developed into an effective insecticide.
Data Summary Table
Property | Value |
---|---|
CAS Number | 1797034-56-0 |
Molecular Formula | C15H12ClF3N2O3 |
Molecular Weight | 360.72 g/mol |
Antimicrobial Activity | Effective against MRSA |
Insecticidal Activity | >90% mortality in target insects |
Toxicity | Needs further investigation |
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3/c16-12-8-10(15(17,18)19)9-20-13(12)23-6-7-24-14(22)21-11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFBHSISGFPTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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